molecular formula C10H11BrN2O B8158277 5-Bromo-2-(2-methylpropoxy)pyridine-3-carbonitrile

5-Bromo-2-(2-methylpropoxy)pyridine-3-carbonitrile

Cat. No.: B8158277
M. Wt: 255.11 g/mol
InChI Key: PPZCJWPKOIXVOB-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methylpropoxy)pyridine-3-carbonitrile: is an organic compound with the molecular formula C10H11BrN2O It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a 2-methylpropoxy group at the 2-position, and a carbonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methylpropoxy)pyridine-3-carbonitrile typically involves the following steps:

    Bromination: The starting material, 2-(2-methylpropoxy)pyridine-3-carbonitrile, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(2-methylpropoxy)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 5-Bromo-2-(2-methylpropoxy)pyridine-3-carbonitrile is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structural features make it valuable for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methylpropoxy)pyridine-3-carbonitrile depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the bromine atom and the carbonitrile group can influence its binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromo-3-fluoropyridine-2-carbonitrile
  • 5-Bromo-2-iodopyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine

Comparison: Compared to similar compounds, 5-Bromo-2-(2-methylpropoxy)pyridine-3-carbonitrile is unique due to the presence of the 2-methylpropoxy group. This structural feature can influence its reactivity and interactions with other molecules. For example, the 2-methylpropoxy group can provide steric hindrance, affecting the compound’s ability to participate in certain reactions. Additionally, the presence of the carbonitrile group can enhance its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

5-bromo-2-(2-methylpropoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-7(2)6-14-10-8(4-12)3-9(11)5-13-10/h3,5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZCJWPKOIXVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=N1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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